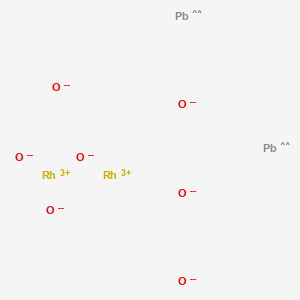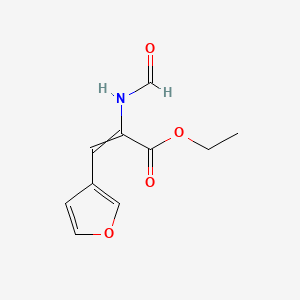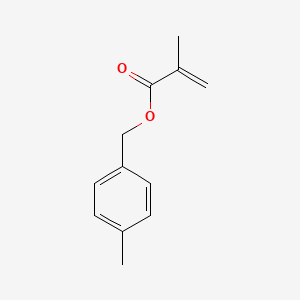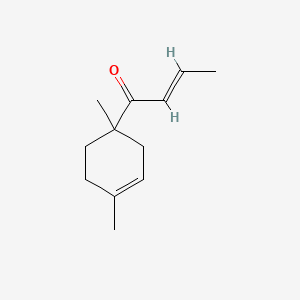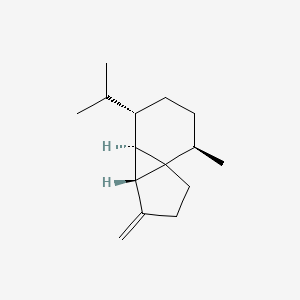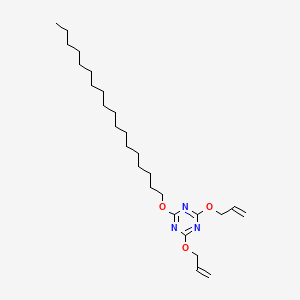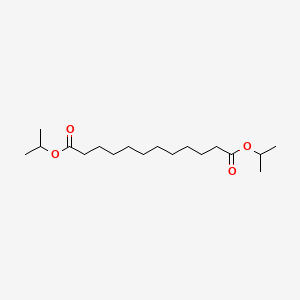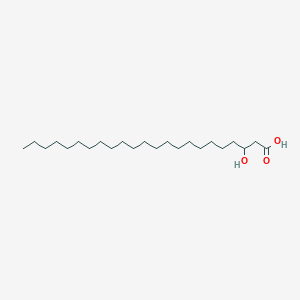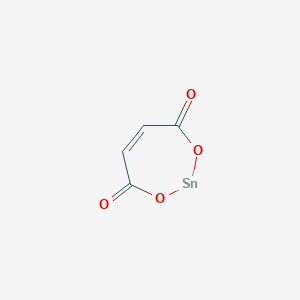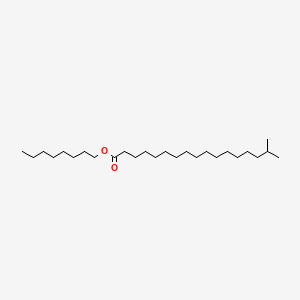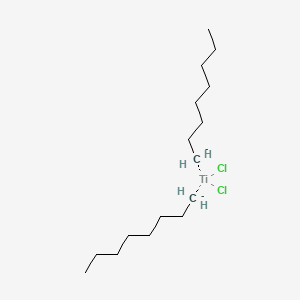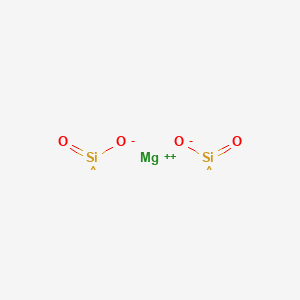
Magnesium silicon hydroxide oxide (Mg7Si2(OH)6O8)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium silicon hydroxide oxide (Mg7Si2(OH)6O8) is a complex inorganic compound that combines magnesium, silicon, hydroxide, and oxide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium silicon hydroxide oxide can be synthesized through a variety of methods, including hydrothermal and solvothermal treatments. These methods involve the reaction of magnesium salts with silicon sources under controlled temperature and pressure conditions. For instance, a common approach is to react magnesium chloride with sodium silicate in an aqueous solution, followed by hydrothermal treatment at elevated temperatures (around 150-200°C) for several hours. The resulting product is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of magnesium silicon hydroxide oxide may involve the use of large-scale reactors and continuous processing techniques. The raw materials, such as magnesium oxide and silicon dioxide, are mixed in precise stoichiometric ratios and subjected to high-temperature treatments in rotary kilns or fluidized bed reactors. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure the formation of the desired compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium silicon hydroxide oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and silicon dioxide.
Reduction: Under reducing conditions, it can be reduced to elemental magnesium and silicon.
Substitution: The hydroxide ions in the compound can be substituted with other anions, such as chloride or sulfate, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures (above 500°C).
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures (above 600°C).
Substitution: Aqueous solutions of chloride or sulfate salts at room temperature.
Major Products Formed
Oxidation: Magnesium oxide (MgO) and silicon dioxide (SiO2).
Reduction: Elemental magnesium (Mg) and silicon (Si).
Substitution: Magnesium chloride (MgCl2) or magnesium sulfate (MgSO4).
Applications De Recherche Scientifique
Magnesium silicon hydroxide oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and oxidation-reduction processes.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in bone regeneration and as a component in bioactive coatings for implants.
Industry: Utilized as a flame retardant, filler material in polymers, and as an additive in ceramics and glass manufacturing.
Mécanisme D'action
The mechanism by which magnesium silicon hydroxide oxide exerts its effects is primarily based on its ability to interact with other molecules through ionic and covalent bonding. In biological systems, the compound can form stable complexes with proteins and other biomolecules, facilitating targeted delivery and controlled release of therapeutic agents. In industrial applications, its flame retardant properties are attributed to its ability to release water and form a protective oxide layer when exposed to high temperatures, thereby inhibiting combustion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium hydroxide (Mg(OH)2):
Silicon dioxide (SiO2): A widely used compound in various industries, but does not possess the same catalytic and biocompatible properties as magnesium silicon hydroxide oxide.
Magnesium oxide (MgO): Known for its high thermal stability and use in refractory materials, but does not offer the same range of applications in biology and medicine.
Uniqueness
Magnesium silicon hydroxide oxide stands out due to its unique combination of magnesium, silicon, hydroxide, and oxide ions, which confer a range of properties not found in simpler compounds. Its structural complexity allows for diverse applications in chemistry, biology, medicine, and industry, making it a versatile and valuable compound for scientific research.
Propriétés
Numéro CAS |
52015-56-2 |
|---|---|
Formule moléculaire |
MgO4Si2 |
Poids moléculaire |
144.47 g/mol |
InChI |
InChI=1S/Mg.2O2Si/c;2*1-3-2/q+2;2*-1 |
Clé InChI |
VTYBDAMPQOVNJK-UHFFFAOYSA-N |
SMILES canonique |
[O-][Si]=O.[O-][Si]=O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
